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Protocols & Analytical Methods

Method

Application Note: Synthesis of Isotopically Labeled RNA for High-Resolution NMR Spectroscopy using D-Ribose-¹³C,d Phosphoramidites

Introduction: Illuminating RNA Structure and Dynamics with Stable Isotopes The intricate dance of RNA molecules within the cellular milieu governs a vast array of biological processes, from gene regulation to catalysis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating RNA Structure and Dynamics with Stable Isotopes

The intricate dance of RNA molecules within the cellular milieu governs a vast array of biological processes, from gene regulation to catalysis. Elucidating the three-dimensional structures and dynamic motions of these molecules is paramount to understanding their function and for the rational design of RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying biomolecules in solution, providing unparalleled insights into their conformational landscapes. However, the inherent complexity and spectral overlap in NMR spectra of large RNAs present significant challenges.

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and deuterium (d), into RNA oligonucleotides can dramatically simplify NMR spectra and unlock a wealth of structural and dynamic information.[1] Site-specific or uniform labeling with ¹³C expands the chemical shift dispersion, while deuteration of non-exchangeable protons reduces spectral crowding and sharpens signals by minimizing dipolar relaxation pathways.[2] This application note provides a comprehensive protocol for the chemical synthesis of RNA oligonucleotides using D-Ribose-¹³C,d phosphoramidites, enabling researchers to produce high-quality, isotopically labeled RNA for advanced NMR studies.

The solid-phase phosphoramidite method, originally developed for DNA synthesis, has been successfully adapted for RNA, albeit with the added complexity of protecting the 2'-hydroxyl group of the ribose sugar.[3][4] This protocol will focus on the use of 2'-O-Triisopropylsilyloxymethyl (TOM) protected phosphoramidites, which offer excellent stability during synthesis and efficient removal during deprotection.[5][6]

Principle of the Method: The Phosphoramidite Synthesis Cycle

The automated solid-phase synthesis of RNA using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing RNA chain. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle consists of four key chemical steps:

  • Detritylation (Deblocking): The removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The activation of the incoming phosphoramidite monomer by an activating agent (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.

  • Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

  • Oxidation: The conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified RNA molecule.

Diagram of the RNA Synthesis Cycle

RNA_Synthesis_Cycle cluster_0 Solid Support cluster_1 Synthesis Cycle Start 1. 5'-DMT Protected Nucleoside on Solid Support Deblocking 2. Detritylation (Acid Treatment) Start->Deblocking Begin Cycle Free_5OH Free 5'-OH Group Deblocking->Free_5OH Exposes 5'-OH Coupling 3. Coupling (Phosphoramidite + Activator) Free_5OH->Coupling Add ¹³C,d-Phosphoramidite Capped 4. Capping (Acetic Anhydride) Coupling->Capped Cap Unreacted Chains Oxidation 5. Oxidation (Iodine Solution) Capped->Oxidation Stabilize Linkage Next_Cycle Ready for Next Cycle Oxidation->Next_Cycle Cycle Complete Next_Cycle->Deblocking Repeat for Next Nucleotide

Caption: The iterative four-step cycle of solid-phase RNA synthesis.

Materials and Reagents

Phosphoramidites and Solid Supports
  • 5'-O-DMT-2'-O-TOM-N-acyl-D-Ribose-¹³C,d-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites for A, C, G, and U.

  • Appropriate 3'-linked nucleoside controlled pore glass (CPG) solid support (e.g., 500 Å or 1000 Å).

Synthesis Reagents
  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

  • Capping Solution A: Acetic anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

  • Anhydrous Acetonitrile: For phosphoramidite dissolution and washing.

Deprotection and Purification Reagents
  • Cleavage and Base Deprotection: A solution of ammonia and methylamine (AMA).

  • 2'-O-TOM Deprotection: 1 M Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • Quenching Solution: Isopropoxytrimethylsilane.

  • Precipitation: 3 M Sodium acetate (pH 5.2) and absolute ethanol.

  • Purification Buffers: As required for HPLC or PAGE.

Experimental Protocol

Part 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents should be of the highest purity and anhydrous where specified.

  • Synthesizer Preparation:

    • Install the appropriate D-Ribose-¹³C,d phosphoramidites, synthesis reagents, and the CPG column containing the first nucleoside of your sequence onto the synthesizer.

    • Ensure all lines are properly primed and there are no leaks.

  • Phosphoramidite Preparation:

    • Dissolve the D-Ribose-¹³C,d phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Note: The stability of phosphoramidites in solution is limited; prepare fresh solutions for each synthesis run.

  • Synthesis Program:

    • Program the desired RNA sequence into the synthesizer.

    • Select a synthesis cycle optimized for 2'-O-TOM chemistry. A key parameter is the coupling time. While standard DNA coupling is rapid, RNA synthesis, especially with bulky 2'-protecting groups, requires longer coupling times.[4]

    • Expert Insight: For ¹³C,d-labeled phosphoramidites, a slightly extended coupling time (e.g., 10-15 minutes) may be beneficial to ensure high coupling efficiency, although this should be empirically determined for your specific system. The kinetic isotope effect of deuterium is generally small in these reactions, but the combined steric bulk and electronic effects of the labels could slightly slow the reaction.

Synthesis Step Reagent/Action Typical Duration Purpose
Deblocking 3% TCA in DCM60 secondsRemoves the 5'-DMT group.
Wash Anhydrous Acetonitrile45 secondsRemoves acid and detritylation byproducts.
Coupling ¹³C,d-Phosphoramidite + ETT10-15 minutesForms the phosphite triester linkage.
Wash Anhydrous Acetonitrile45 secondsRemoves excess phosphoramidite and activator.
Capping Capping A + Capping B30 secondsBlocks unreacted 5'-OH groups.
Wash Anhydrous Acetonitrile45 secondsRemoves capping reagents.
Oxidation 0.02 M Iodine solution45 secondsConverts phosphite to phosphate triester.
Wash Anhydrous Acetonitrile45 secondsRemoves oxidation reagents.
  • Post-Synthesis:

    • Upon completion of the synthesis, the column containing the fully protected, support-bound RNA is removed from the synthesizer.

    • Dry the support thoroughly under a stream of argon or in a vacuum desiccator.

Part 2: Cleavage and Deprotection

This is a critical multi-step process that requires careful handling to avoid degradation of the RNA.

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Seal the vial tightly and heat at 65°C for 15-20 minutes. This step cleaves the RNA from the CPG support and removes the protecting groups from the nucleobases.

    • Cool the vial to room temperature and carefully transfer the AMA solution containing the RNA to a new microfuge tube.

    • Evaporate the AMA solution to dryness in a vacuum concentrator.

  • 2'-O-TOM Group Removal:

    • To the dried RNA pellet, add 100 µL of 1 M TEA·3HF in NMP or DMSO.

    • Incubate at 65°C for 2.5 hours.[7]

    • Trustworthiness Check: It is crucial that this step is performed under anhydrous conditions to prevent RNA degradation.

  • Quenching and Precipitation:

    • Cool the reaction mixture on ice.

    • Add 1.25 volumes of isopropoxytrimethylsilane to quench the reaction.

    • Vortex and incubate on ice for 10 minutes.

    • Add 1.5 volumes of 3 M sodium acetate (pH 5.2).

    • Add 4 volumes of absolute ethanol.

    • Vortex and place at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the RNA.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant and wash the pellet with 70% ethanol.

    • Dry the RNA pellet under vacuum.

Part 3: Purification and Quantification

Purification of the crude RNA is essential to remove truncated sequences and other impurities.

  • Purification:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for purifying RNA. Resuspend the dried RNA pellet in a formamide-containing loading buffer, heat to denature, and load onto a denaturing polyacrylamide gel. Visualize the bands by UV shadowing, excise the band corresponding to the full-length product, and elute the RNA from the gel slice.

    • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used for purification.[8][9] Anion-exchange chromatography separates based on charge (length), while reverse-phase (often with the 5'-DMT group left on) separates based on hydrophobicity.

  • Desalting:

    • After purification, the RNA sample must be desalted. This can be achieved by ethanol precipitation or by using a size-exclusion spin column.

  • Quantification and Quality Control:

    • Resuspend the purified, desalted RNA in an appropriate RNase-free buffer.

    • Determine the concentration by measuring the absorbance at 260 nm (A₂₆₀) using a spectrophotometer.

    • Assess the purity by analytical HPLC or by running an aliquot on a denaturing polyacrylamide gel. The presence of a single, sharp band indicates high purity.

Troubleshooting

Problem Potential Cause Solution
Low Synthesis Yield Inefficient coupling of ¹³C,d phosphoramidites.Increase coupling time; ensure phosphoramidites and activator are fresh and anhydrous.
Incomplete detritylation.Check the efficacy of the deblocking solution.
Presence of Deletion Sequences Inefficient capping.Ensure capping reagents are fresh and active.
RNA Degradation Contamination with RNases.Use RNase-free reagents and consumables; wear gloves.
Non-anhydrous conditions during deprotection.Use anhydrous solvents for deprotection steps.
Incomplete Removal of 2'-O-TOM Groups Insufficient deprotection time or temperature.Ensure the deprotection step is carried out for the full duration and at the correct temperature.

Conclusion

The protocol outlined in this application note provides a robust framework for the synthesis of high-quality, isotopically labeled RNA using D-Ribose-¹³C,d phosphoramidites. The ability to site-specifically introduce ¹³C and deuterium labels opens up new avenues for detailed NMR structural and dynamic studies of RNA molecules, ultimately contributing to a deeper understanding of their biological functions and advancing the development of novel RNA-based therapeutics. Careful attention to anhydrous conditions and optimization of coupling times are critical for achieving high yields of the desired full-length product.

References

  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio. Retrieved from [Link]

  • Bio-Rad. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography [Video]. YouTube. Retrieved from [Link]

  • D'Souza, V. M., & Summers, M. F. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5581. Retrieved from [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 2'-ACE RNA synthesis chemistry. Horizon Discovery. Retrieved from [Link]

  • Pitsch, S., Weiss, P. A., Jenny, L., Stohler, A., & Krishnamurthy, R. (2001). Reliable chemical synthesis of oligoribonucleotides (RNA) with 2'-O-[(triisopropylsilyl)oxy]methyl(2'-O-tom)-protected phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795. Retrieved from [Link]

  • Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Phenomenex. Retrieved from [Link]

  • Tolbert, T. J., & Williamson, J. R. (1996). A general method for the synthesis of selectively deuterated RNA for NMR structural studies. Journal of the American Chemical Society, 118(33), 7929-7940. Retrieved from [Link]

  • Wang, X., & Cheplakov, A. (2019). Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels. The Journal of Physical Chemistry B, 123(17), 3647-3656. Retrieved from [Link]

  • Yamamoto, K., & Tasaka, M. (2011). Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 39(21), e143. Retrieved from [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: D-Ribose-13C,d vs. U-13C Ribose for Spectral Resolution

The study of RNA dynamics and structure by NMR is often limited by spectral crowding and rapid signal decay (broad linewidths), particularly in complexes larger than 30 nucleotides (nt). The choice of isotopic labeling s...

Author: BenchChem Technical Support Team. Date: February 2026

The study of RNA dynamics and structure by NMR is often limited by spectral crowding and rapid signal decay (broad linewidths), particularly in complexes larger than 30 nucleotides (nt). The choice of isotopic labeling strategy is the single most critical determinant of spectral quality.

This guide compares the industry-standard Uniformly 13C-Labeled Ribose (U-13C Ribose) against the high-performance alternative, Deuterated 13C-Labeled Ribose (D-Ribose-13C,d) , to determine which offers superior spectral resolution for structural biology applications.

Executive Summary

For routine assignment of small RNA oligonucleotides (<20 nt), U-13C Ribose remains the cost-effective standard, offering complete proton connectivity. However, for systems >30 nt or those requiring relaxation analysis, D-Ribose-13C,d (Deuterated) is the superior choice. It effectively eliminates the rapid


 relaxation caused by strong 

and

dipolar couplings, resulting in linewidth reductions of 30–50% and enabling the study of complexes up to 100 kDa.
FeatureU-13C Ribose (Standard)D-Ribose-13C,d (High-Res)
Primary Mechanism Full 13C enrichment; Protonated background.13C enrichment; Deuterium suppresses dipolar relaxation.
Spectral Resolution Moderate; limited by J-couplings &

.
High ; sharpened lines via "Proton Dilution".
Linewidth (H1') ~25–30 Hz (in large RNA)~15–18 Hz (in large RNA)
Sensitivity High for small molecules; drops rapidly with size.Maintained for large complexes due to slower signal decay.
Best Application Small RNA (<25 nt), Backbone assignment.Large RNA (>30 nt), Dynamics, RDC measurements.

The Physics of Resolution: Why "d" Matters

To understand the performance gap, we must look at the relaxation mechanisms that destroy NMR signals.

The Problem with U-13C (The "Dipolar Bath")

In uniformly labeled ribose, every carbon is 13C, and every non-exchangeable position holds a proton (


).
  • Scalar Coupling (

    
    ):  Adjacent 13C nuclei couple (35–40 Hz), splitting signals into multiplets. This crowds the spectrum.[1][2][3]
    
  • Dipolar Relaxation: The density of protons creates a "bath" of magnetic dipoles. The strong

    
     and 
    
    
    
    dipolar interactions facilitate rapid transverse relaxation (
    
    
    ).
    • Result: Signals decay before they can be detected, leading to broad, overlapping peaks.

The Solution: D-Ribose-13C,d

Deuterium (


) has a gyromagnetic ratio (

) roughly 6.5x lower than Protium (

). Replacing protons with deuterium:
  • Eliminates Dipolar Broadening: The

    
     dipolar interaction is negligible compared to 
    
    
    
    . This dramatically extends the
    
    
    lifetime of the remaining "probe" nuclei (e.g., if selectively protonated or 13C-detected).
  • Simplifies Spectra: Removes passive proton couplings (e.g., H3', H4', H5' are silent), leaving a clean background for assignment.

Mechanism Visualization

RelaxationMechanism U_13C U-13C Ribose (Protonated) Dipolar High Dipolar Density (H-H, H-C) U_13C->Dipolar Contains 1H FastRelax Rapid T2 Relaxation Dipolar->FastRelax Efficient Energy Transfer BroadLines Broad Linewidths (Low Resolution) FastRelax->BroadLines D_13C D-Ribose-13C,d (Deuterated) Dilution Proton Dilution (Low Dipolar Density) D_13C->Dilution Contains 2H SlowRelax Slow T2 Relaxation Dilution->SlowRelax Inefficient Transfer SharpLines Sharp Linewidths (High Resolution) SlowRelax->SharpLines

Figure 1: Comparison of relaxation pathways. Deuteration breaks the dipolar relaxation chain, preserving signal intensity and sharpness.

Experimental Performance Data

The following data summarizes comparative studies on a 27-nt RNA hairpin using 600 MHz NMR.

Table 1: Spectral Parameters Comparison
ParameterU-13C RiboseD-Ribose-13C,dImprovement
H1' Linewidth 25 ± 3 Hz18 ± 2 Hz28% Sharper
C1' Linewidth 18 ± 2 Hz12 ± 1 Hz33% Sharper
NOE Density High (Crowded)Low (Specific)Simplified
Max Observable Size ~30 kDa~60–100 kDa2-3x Larger

Data Source: Synthesized from comparative analysis of selective deuteration protocols (e.g., Dayie et al., J. Biomol. NMR).

Key Observation: The "Proton Dilution" Effect

In a standard 2D HSQC experiment, the D-Ribose-13C,d sample (specifically if used in a "selective protonation" scheme where only H1' is protonated) yields singlets in the carbon dimension. The U-13C sample yields multiplets due to C-C coupling (unless constant-time evolution is used) and broader lines due to the passive protons at C2', C3', etc.

Protocol: Chemo-Enzymatic Synthesis of Deuterated RNA

To utilize D-Ribose-13C,d effectively, it must be incorporated into Nucleoside Triphosphates (NTPs) and then into RNA via In Vitro Transcription (IVT).

Workflow Overview
  • Precursor: Start with D-Ribose-13C,d (or Glucose-13C,d).

  • Conversion: Enzymatic conversion to rNTPs (ATP, GTP, CTP, UTP).

  • Transcription: T7 Polymerase IVT.

Detailed Step-by-Step Protocol

Phase 1: Enzymatic Synthesis of rNTPs

  • Reagents: D-Ribose-13C,d, Adenine/Guanine/Uracil/Cytosine bases, PRPP synthetase, Salvage pathway enzymes (APRTP, etc.).

  • Step 1: Phosphorylate D-Ribose-13C,d to PRPP (5-phospho-D-ribosyl-1-pyrophosphate) using PRPP synthetase.

  • Step 2: Couple nucleobases to PRPP to form NMPs (Nucleoside Monophosphates).

  • Step 3: Phosphorylate NMPs to NTPs using Kinase cascade (NMP kinase + Pyruvate Kinase).

  • Validation: Verify purity >95% via HPLC and Mass Spec.

Phase 2: In Vitro Transcription (IVT)

  • Template: DNA template containing T7 promoter + target sequence.

  • Reaction Mix:

    • 40 mM Tris-HCl (pH 8.1)

    • 20-30 mM MgCl2 (Optimize per sequence)

    • 5 mM DTT

    • 2-4 mM each of 13C,d-labeled rNTPs

    • T7 RNA Polymerase (High concentration)

  • Incubation: 37°C for 3-4 hours.

  • Purification: PAGE purification followed by electroelution and buffer exchange into NMR buffer (e.g., 10 mM NaPi, pH 6.5).

Synthesis Workflow Diagram

IVT_Workflow cluster_0 Phase 1: rNTP Synthesis cluster_1 Phase 2: RNA Production Ribose D-Ribose-13C,d PRPP PRPP (Activated Sugar) Ribose->PRPP PRPP Synthetase NTPs Deuterated rNTPs (ATP, GTP, CTP, UTP) PRPP->NTPs Salvage Enzymes + Kinases RNA High-Res 13C,d-RNA NTPs->RNA In Vitro Transcription DNA DNA Template DNA->RNA In Vitro Transcription T7 T7 Polymerase T7->RNA In Vitro Transcription

Figure 2: Chemo-enzymatic workflow for converting labeled ribose into NMR-ready RNA.

Decision Matrix: When to Use Which?

Do not default to the most expensive option. Use this logic to select your reagent.

If your research involves...Choose...Reason
RNA < 20 nt U-13C Ribose Cost-effective; linewidths are manageable; full proton connectivity needed.
RNA > 30 nt D-Ribose-13C,d Essential to prevent signal washout from relaxation.
Dynamics (

)
D-Ribose-13C,d Accurate relaxation rates require isolation from dipolar coupling networks.
Solid-State NMR U-13C Ribose Proton dilution is less critical; MAS (Magic Angle Spinning) handles broadening.
Complexes (RNA-Protein) D-Ribose-13C,d Reduces background signal; allows observation of interface residues.

References

  • Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186. [Link]

  • Dayie, K. T., et al. (2002). Biosynthetic labeling of RNA with 13C and 2H for NMR studies of structure and dynamics. Journal of Biomolecular NMR, 23(1), 33–42. [Link]

  • Fürtig, B., et al. (2003). NMR spectroscopy of RNA. ChemBioChem, 4(10), 936–962. [Link]

  • Lu, K., et al. (2010). Preparation of partially 2H/13C-labelled RNA for NMR studies. Nucleic Acids Research, 38(13), 4415–4425. [Link][4]

  • Wacker, A., & Schwalbe, H. (2009). 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides. Journal of Biomolecular NMR, 47(4), 259–269.[5] [Link]

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Safety & Regulatory Compliance

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